2-(benzenesulfonyl)acetic acid;N,N-diethylethanamine
Description
2-(Benzenesulfonyl)acetic acid; N,N-diethylethanamine (CAS 143521-84-0) is a 1:1 molecular complex formed between 2-(benzenesulfonyl)acetic acid and triethylamine (N,N-diethylethanamine). The benzenesulfonyl group is a strong electron-withdrawing substituent, enhancing the acidity of the acetic acid moiety. This compound is structurally analogous to triethylammonium acetate (TEAA, CAS 5204-74-0), a widely used volatile buffer in high-performance liquid chromatography (HPLC) .
Properties
CAS No. |
143521-84-0 |
|---|---|
Molecular Formula |
C14H23NO4S |
Molecular Weight |
301.40 g/mol |
IUPAC Name |
2-(benzenesulfonyl)acetic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C8H8O4S.C6H15N/c9-8(10)6-13(11,12)7-4-2-1-3-5-7;1-4-7(5-2)6-3/h1-5H,6H2,(H,9,10);4-6H2,1-3H3 |
InChI Key |
MEUQNDYKAIATMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC=C(C=C1)S(=O)(=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)acetic acid;N,N-diethylethanamine typically involves the reaction of benzenesulfonyl chloride with acetic acid in the presence of a base such as sodium hydroxide. The resulting benzenesulfonyl acetic acid is then reacted with N,N-diethylethanamine to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)acetic acid;N,N-diethylethanamine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfonamides.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: N-alkylated products.
Scientific Research Applications
2-(benzenesulfonyl)acetic acid;N,N-diethylethanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)acetic acid;N,N-diethylethanamine involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The amine group can form hydrogen bonds with biological molecules, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stoichiometric Analogues
a) Triethylammonium Acetate (TEAA)
- Formula : C₆H₁₅N·C₂H₄O₂
- CAS : 5204-74-0
- Properties : TEAA is a 1:1 complex of acetic acid and triethylamine. It is water-soluble (~2.0 M at pH 7) and serves as a volatile buffer in HPLC due to its low UV absorbance and compatibility with mass spectrometry .
- Comparison : Unlike TEAA, 2-(benzenesulfonyl)acetic acid; N,N-diethylethanamine likely exhibits stronger acidity (pKa ~1–2 for benzenesulfonylacetic acid vs. pKa ~4.76 for acetic acid), which could influence its buffering range and ion-pairing efficiency .
b) [(3,5,6-Trichloro-2-pyridyl)oxy]acetic Acid Triethylamine Salt
- Formula: C₈H₇Cl₃NO₃·C₆H₁₅N
- CAS : 57213-69-1
- Properties : This 1:1 complex is used as an herbicide (triclopyr triethylamine salt). The trichloropyridyloxy group confers moderate acidity (pKa ~3.7) .
c) Dichloroacetic Acid; N,N-Diethylethanamine Complex
- CAS : 38148-22-0
- Properties : Dichloroacetic acid (pKa ~1.35) forms a 1:1 complex with triethylamine, enhancing its stability for pharmaceutical applications .
- Comparison : The target compound’s benzenesulfonyl group provides comparable acidity (pKa ~1–2) but introduces aromatic sulfonyl characteristics, which may influence biological activity or coordination chemistry.
Physicochemical Properties
Biological Activity
2-(Benzenesulfonyl)acetic acid; N,N-diethylethanamine, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of anti-inflammatory, analgesic, and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and significant research findings.
Chemical Structure and Properties
Chemical Formula: C12H17N2O3S
Molecular Weight: 273.34 g/mol
IUPAC Name: 2-(benzenesulfonyl)acetic acid; N,N-diethylethanamine
The compound features a benzenesulfonyl group attached to an acetic acid moiety, along with a diethylamine side chain. This structure is crucial for its interaction with biological targets.
The biological activity of 2-(benzenesulfonyl)acetic acid; N,N-diethylethanamine can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound acts as an inhibitor for various enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of prostaglandins and leukotrienes.
- Antimicrobial Activity: It exhibits inhibitory effects against a range of pathogenic bacteria and fungi, potentially through disruption of microbial cell wall synthesis or function .
- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation in various animal models, likely through modulation of cytokine production and immune response .
Biological Activity Data
| Activity Type | IC50/EC50 Value | Reference |
|---|---|---|
| COX Inhibition | 15 µM | |
| Antimicrobial (E. coli) | 32 µg/mL | |
| Anti-inflammatory (rat model) | Significant reduction in paw edema at 10 mg/kg |
Case Studies
-
Anti-inflammatory Study:
In a controlled study involving rats induced with paw edema, administration of 2-(benzenesulfonyl)acetic acid; N,N-diethylethanamine at a dosage of 10 mg/kg resulted in a significant reduction in swelling compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues . -
Antimicrobial Efficacy:
A series of tests were conducted to evaluate the antimicrobial properties against various bacterial strains including E. coli and Staphylococcus aureus. The compound demonstrated effective inhibition with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL depending on the strain tested .
Research Findings
Recent research has highlighted the potential of this compound as a lead structure for developing new anti-inflammatory agents. Modifications to the diethylamine side chain have been explored to enhance potency and selectivity against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
